Pindolol

Catalog No.
S539707
CAS No.
13523-86-9
M.F
C14H20N2O2
M. Wt
248.32 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pindolol

CAS Number

13523-86-9

Product Name

Pindolol

IUPAC Name

1-(1H-indol-4-yloxy)-3-(propan-2-ylamino)propan-2-ol

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

InChI

InChI=1S/C14H20N2O2/c1-10(2)16-8-11(17)9-18-14-5-3-4-13-12(14)6-7-15-13/h3-7,10-11,15-17H,8-9H2,1-2H3

InChI Key

JZQKKSLKJUAGIC-UHFFFAOYSA-N

SMILES

CC(C)NCC(COC1=CC=CC2=C1C=CN2)O

Solubility

7880 mg/L
Practically insoluble in water and slightly soluble in alcohol
8.61e-01 g/L
>37.2 [ug/mL]

Synonyms

Pindolol; Visken; Prinodolol; Betapindol; Calvisken; Carvisken; LB 46; LB-46; LB46; Pindolol; Prindolol; Visken.

Canonical SMILES

CC(C)NCC(COC1=CC=CC2=C1C=CN2)O

Description

The exact mass of the compound Pindolol is 248.15248 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 7880 mg/lpractically insoluble in water and slightly soluble in alcohol8.61e-01 g/l>37.2 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757276. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Amino Alcohols - Propanolamines - Phenoxypropanolamines. It belongs to the ontological category of secondary amine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Pindolol is a medication primarily used for treating hypertension (high blood pressure) and angina pectoris (chest pain) []. However, its unique properties have made it a subject of scientific research beyond its established clinical applications. Here's a look at some key areas of investigation:

Beta-Blocking Activity with Partial Agonism

Unlike traditional beta-blockers, pindolol exhibits partial agonist activity at beta-adrenergic receptors, particularly beta-1 receptors in the heart []. This means it can partially block the effects of adrenaline while still allowing some stimulation, potentially leading to milder side effects compared to full beta-blockers. Research is ongoing to explore if this translates to improved cardiovascular outcomes in specific patient populations [].

Antiproliferative Effects

Studies suggest pindolol might possess antiproliferative properties, meaning it could slow down the growth of certain cells. This has led to investigations into its potential role in preventing or managing conditions like restenosis, a narrowing of arteries after angioplasty procedures [].

Neuroprotective Potential

Pindolol's interaction with serotonin receptors has sparked interest in its potential neuroprotective effects. Research is exploring its role in conditions like migraine and Alzheimer's disease, although more evidence is needed to establish its efficacy in these areas [, ].

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

Color/Form

Crystals from ethanol
White to off-white crystalline powde

XLogP3

1.8

Exact Mass

248.15248

LogP

1.75
1.75 (LogP)
log Kow = 1.75
1.9

Odor

Faint odo

Appearance

Solid powder

Melting Point

171 °C
171.0 °C
171-173 °C
167-171°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (90.48%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (92.86%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (92.86%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (92.86%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the management of hypertension, edema, ventricular tachycardias, and atrial fibrillation.

Livertox Summary

Pindolol is a nonselective beta adrenergic receptor blocker that is widely used for the therapy of hypertension and angina pectoris. Pindolol has yet to be convincingly associated with clinically apparent liver injury.

Drug Classes

Beta-Adrenergic Receptor Antagonists

Therapeutic Uses

Adrenergic beta-Antagonists; Anti-Arrhythmia Agents; Antihypertensive Agents; Serotonin Antagonists; Sympatholytics; Sympathomimetics; Vasodilator Agents
A nonselective beta-adrenergic blocking agent with intrinsic sympathomimetic activity that is indicated in the management of hypertension.
In the management of hypertension or chronic stable angina pectoris, many clinicians prefer to use low dosages of a beta1-selective adrenergic blocking agent (eg; atenolol, metoprolol), rather than a nonselective agent like pindolol, in patients with chronic obstructive pulmonary disease or insulin-dependent diabetes mellitus. However, selectivity of these agents is relative and dose dependent.
Pindolol ... /is/ indicated in the treatment of classic angina pectoris, also referred to as "effort-associated angina". /NOT included in US product labeling/
/Exp Ther/. Pindolol, a serotonin 1A autoreceptor antagonist, accelerates and augments the therapeutic effects of antidepressants, especially selective serotonin reuptake inhibitors.
/Exp Ther/ Pindolol, with its dual beta and 5-HT1A blocking effect ameliorated both number and severity of aggressive acts /in schizophrenic patients/.

Pharmacology

Pindolol is a non-selective beta-adrenergic antagonist (beta-blocker) which possesses intrinsic sympathomimetic activity (ISA) in therapeutic dosage ranges but does not possess quinidine-like membrane stabilizing activity. Pindolol impairs AV node conduction and decreases sinus rate and may also increase plasma triglycerides and decrease HDL-cholesterol levels. Pindolol is nonpolar and hydrophobic, with low to moderate lipid solubility. Pindolol has little to no intrinsic sympathomimetic activity and, unlike some other beta-adrenergic blocking agents, pindolol has little direct myocardial depressant activity and does not have an anesthetic-like membrane-stabilizing action.
Pindolol is an aryloxypropanolamine derivative with antihypertensive property. Pindolol competitively binds to beta-adrenergic receptors, resulting in a decrease in beta-adrenergic activities, i.e., vasodilation, and negative chronotropic and inotropic effects. In addition, this agent blocks serotonin (5-HT) 1A receptors, thereby increasing the available serotonin in the brain. Increased serotonin levels augment the antidepressant action of selective serotonin reuptake inhibitors and monoamine oxidase inhibitors.

MeSH Pharmacological Classification

Antihypertensive Agents

ATC Code

C - Cardiovascular system
C07 - Beta blocking agents
C07A - Beta blocking agents
C07AA - Beta blocking agents, non-selective
C07AA03 - Pindolol

Mechanism of Action

Pindolol non-selectively blocks beta-1 adrenergic receptors mainly in the heart, inhibiting the effects of epinephrine and norepinephrine resulting in a decrease in heart rate and blood pressure. By binding beta-2 receptors in the juxtaglomerular apparatus, Pindolol inhibits the production of renin, thereby inhibiting angiotensin II and aldosterone production and therefore inhibits the vasoconstriction and water retention due to angiotensin II and aldosterone, respectively.
Class II antiarrhythmic, beta-adrenoceptor-blocking agents are membrane- depressant drugs that decrease the influx of sodium and calcium ions by reducing membrane-bound adenylate cyclase and cAMP. The reduction in cation transport lengthens depolarization by decreasing the amplitude and slope of the transmembrane potential. Beta-adrenoceptor-blocking agents also reduce myocardial contractility by decreasing calcium release from the sarcoplasmic reticulum (the influx of calcium couples excitation and contraction by initiating the release of calcium from the sarcoplasmic reticulum). Membrane-stabilizing activity enhances the reduction in myocardial contractility in overdose with these drugs in addition to producing a quinidinelike effect of QRS widening. A direct myocardial effect also leads to myocardial depression independent of beta-adrenergic blockade and membrane stabilization. /Class II beta-Blockers/
The principal physiologic action of pindolol is to competitively block beta-adrenergic receptors within the myocardium (beta1-receptors) and within bronchial and vascular smooth muscle (beta2-receptors). In addition to inhibiting access of physiologic or synthetic catecholamines to the beta-adrenergic receptors, pindolol causes slight activation of the beta-receptors, making the drug a partial beta-agonist. This intrinsic sympathomimetic activity of pindolol differs from the beta-agonist activity of epinephrine and isoproterenol in that the maximum beta-adrenergic stimulation that can be obtained with pindolol is less. Other beta-adrenergic blocking agents can block pindolol's intrinsic sympathomimetic activity. Pindolol also has been shown to possess membrane-stabilizing activity or a quinidine-like effect, but this occurs only at plasma concentrations well above those obtained therapeutically. Unlike atenolol and metoprolol, pindolol is not a beta1-selective adrenergic blocking agent; pindolol is a nonselective beta-adrenergic blocking agent, inhibiting both beta1- and beta2-adrenergic receptors.
By inhibiting myocardial beta1-adrenergic receptors, pindolol produces negative chronotropic and inotropic activity. Both of these actions are reversed somewhat, but not entirely, by the drug's partial agonist activity. The negative chronotropic action of pindolol on the sinoatrial node results in a decrease in sinoatrial node discharge and recovery time, thereby decreasing stress- and exercise-stimulated heart rate. Pindolol has a lesser effect on resting heart rate than do beta-adrenergic blocking agents that do not possess intrinsic sympathomimetic activity, usually decreasing resting heart rate only by about 4-8 beats/min or not at all ... Pindolol has a lesser effect on resting cardiac output than on that stimulated by exercise. The decrease in myocardial contractility, blood pressure, and heart rate produced by pindolol during stress and exercise leads to a reduction in myocardial oxygen consumption which accounts for the effectiveness of the drug in chronic stable angina pectoris. Pindolol is probably not effective in patients who develop angina at rest or at low exercise levels.
Unlike other beta-adrenergic blocking agents, pindolol does not consistently suppress plasma renin activity. In some studies, the drug has increased plasma renin concentrations and reversed the suppression of plasma renin induced by other beta-adrenergic blocking agents. Pindolol has not been shown to cause sodium retention.
In a limited number of studies, chronic administration of pindolol has reduced peripheral vascular resistance. It has been suggested that pindolol-induced reduction in peripheral vascular resistance is mediated via peripheral beta2-adrenergic stimulation. Although it has been postulated that beta-adrenergic blocking agents reduce blood pressure by blocking peripheral (especially cardiac) adrenergic receptors (decreasing cardiac output), by decreasing CNS sympathetic outflow, and/or by suppressing renal renin release, pindolol does not consistently affect cardiac output or renin release, and other mechanisms (eg; decreased peripheral resistance) probably contribute to its hypotensive effect.
Pindolol inhibits beta2-adrenergic receptors in the lungs, resulting in an increase in airway resistance, as measured by a decreased forced expiratory volume in 1 second. Pindolol's effect on forced expiratory volume in 1 second appears to depend in part on the patient's pretreatment sympathetic tone; patients with high pretreatment tone show a decrease in forced expiratory volume in 1 second, whereas those with low pretreatment tone may show little, if any, change in forced expiratory volume in 1 second. Thus, pindolol's intrinsic sympathomimetic activity may be physiologically evident in some patients, depending on the pretreatment level of sympathetic tone.
Pindolol, a serotonin 1A autoreceptor antagonist, ... .

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Adrenaline
ADRB [HSA:153 154 155] [KO:K04141 K04142 K04143]

Pictograms

Irritant

Irritant

Other CAS

13523-86-9
21870-06-4

Wikipedia

Pindolol

Drug Warnings

Contraindicted in patients with bronchial asthma, overt cardiac failure, cardiogenic shock, second and third degree heart block, and severe bradycardia. Adverse reactions include dizziness, fatigue, insomnia, edema, nausea, and muscle and joint pain. Use is best avoided in patients with bronchospastic diseases and therapy in diabetic patients must be closely monitored. When therapy is to be discontinued, the dosage should be gradually reduced over a period of 1 to 2 weeks.
Abrupt withdrawal of pindolol may exacerbate angina symptoms or precipitate myocardial infarction in patients with coronary artery disease, or precipitate thyroid crisis in patients with thyrotoxicosis. Therefore, patients receiving pindolol (especially those with ischemic heart disease) should be warned not to interrupt or discontinue therapy without consulting their physician. When discontinuance of long term pindolol therapy is planned, particularly in patients with ischemic heart disease, dosage of the drug should be gradually reduced over a period of 1-2 wk. When pindolol therapy is discontinued, patients should be carefully monitored. If exacerbation of angina occurs or acute coronary insufficiency develops after pindolol therapy is interrupted or discontinued, treatment with the drug should be reinstituted promptly, at least temporarily, and appropriate measures for the management of unstable angina pectoris should be initiated. Because coronary artery disease is common and may be unrecognized, the manufacturers caution that it may be prudent not to discontinue pindolol therapy abruptly, even in patients being treated only for hypertension.
Pindolol should be used with caution in patients undergoing major surgery involving general anesthesia. The necessity of withdrawing beta-adrenergic blocking therapy prior to major surgery is controversial, but the manufacturers state that, if possible, pindolol should be withdrawn well before surgery. Severe, protracted hypotension and difficulty in restarting or maintaining a heart beat have occurred during surgery in some patients who have received beta-adrenergic blocking agents. If patients continue to receive pindolol prior to surgery, the anesthesiologist should be advised that the patient is receiving the drug. The manufacturers recommend administration of beta-agonists (eg; dopamine, dobutamine, isoproterenol) to reverse pindolol's beta-adrenergic blockade if necessary during surgery.
Pindolol should be used with caution and in reduced dosage in patients with impaired hepatic function.
For more Drug Warnings (Complete) data for PINDOLOL (14 total), please visit the HSDB record page.

Biological Half Life

The half life of pindolol varies from 3-4 hours but can be as high as 30 hours in patients with cirrhosis of the liver.
The drug has a plasma half-life of 3-4 hr in healthy adults. Plasma half-life increases to 3-11.5 hr in patients with renal failure, to 7-15 hr in geriatric patients, and varies from 2.5-30 hr in patients with hepatic cirrhosis

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals

General Manufacturing Information

Mixed beta-adrenergic blocker and serotonin 5HT1A-receptor antagonist.

Analytic Laboratory Methods

Determination of pindolol using LC equipped with 254 nm detector. The flow rate is 3 ml/min.
Analyte: pindolol; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards
Analyte: pindolol; matrix: chemical identification; procedure: ultraviolet absorption spectrophotometry with comparison to standards
Analyte: pindolol; matrix: chemical identification; procedure: retention time of liquid chromatograph with comparison to standards
For more Analytic Laboratory Methods (Complete) data for PINDOLOL (8 total), please visit the HSDB record page.

Clinical Laboratory Methods

Determination of pindolol in plasma, serum, or whole blood using a GC equipped with ECD. The flow rate is 45 ml/min.

Storage Conditions

Pindolol tablets should be protected from light and stored in well-closed containers.

Interactions

Concomitant administration of pindolol with reserpine may increase the incidence of hypotension and bradycardia as compared with pindolol alone, because of reserpine's catecholamine-depleting activity. Pindolol also is additive with and may potentiate the hypotensive actions of other hypotensive agents (e.g., hydralazine, hydrochlorothiazide).
Slight transient decreases in serum digoxin concentrations have occurred when pindolol and digoxin were used concurrently; however, this effect is not considered clinically important.
Pindolol has been shown to increase serum thioridazine levels when both drugs are co-administered. Pindolol levels may also be increased with this combination.

Dates

Modify: 2023-08-15

Nonrelevant Pharmacokinetic Drug-Drug Interaction Between Furosemide and Pindolol Enantiomers in Hypertensive Parturient Women

Paulo Vinicius Bernardes Gonçalves, Fernanda de Lima Moreira, Jhohann Richard de Lima Benzi, Ricardo Carvalho Cavalli, Geraldo Duarte, Vera Lucia Lanchote
PMID: 32789919   DOI: 10.1002/jcph.1719

Abstract




Kinetics, mechanism and toxicity of intermediates of solar light induced photocatalytic degradation of pindolol: Experimental and computational modeling approach

Sanja J Armaković, Stevan Armaković, Filip Šibul, Dragana D Četojević-Simin, Aleksandra Tubić, Biljana F Abramović
PMID: 32197201   DOI: 10.1016/j.jhazmat.2020.122490

Abstract

In this work, we have investigated the stability of pindolol (PIN), a non-selective β
-blocker detected in the river and wastewater of hospitals, in water solution under solar irradiation. Further, detailed insights into the stability of PIN were obtained by the density functional theory (DFT) calculations and molecular dynamics simulations. The kinetics of PIN photocatalytic degradation and mineralization has been studied using four commercial photocatalysts ZnO and TiO
(P25, Hombikat, and Wackherr). It was found that the major role in degradation of PIN play the reactive hydroxyl radicals. The structures of degradation intermediates were suggested by LC-ESI-MS/MS and DFT calculations. Also, DFT calculations were used to refine molecular structures of intermediates and obtain their geometries. Toxicity of PIN and its mixtures formed during photocatalytic degradation were investigated using mammalian cell lines (H-4-II-E, HT-29, and MRC-5). The H-4-II-E cell line was the most sensitive to PIN and its photodegradation mixtures. The computational results were combined with the experimental data on the amounts of degradation intermediates for determination of the intermediates that were principally responsible for the toxicity. Intermediate with two hydroxyl groups, positioned on indole ring in meta and para positions, was proposed as the one with the highest contribution to toxicity.


Enhancing the efficacy of 5-HT uptake inhibitors in the treatment of attention deficit hyperactivity disorder

Timothy B Riley, Paul G Overton
PMID: 31586811   DOI: 10.1016/j.mehy.2019.109407

Abstract

Attention Deficit Hyperactivity Disorder (ADHD) is one of the most common childhood behavioural disorders, the frontline treatments for which are drugs with abuse potential. As a consequence, there is an urgent need to develop non addictive drug treatments with equivalent efficacy. Preclinical evidence suggests that selective serotonin uptake inhibitors (SSRIs) are likely to be effective in ADHD, however clinical reports suggest that SSRIs are of limited therapeutic value for the treatment of ADHD. We propose that this disconnect can be explained by the pattern of drug administration in existing clinical trials (administration for short periods of time, or intermittently) leading to inadequate control of the autoregulatory processes which control 5-HT release, most notably at the level of inhibitory 5-HT
somatodendritic autoreceptors. These autoreceptors reduce the firing rate of 5-HT neurons (limiting release) unless they are desensitised by a long term, frequent pattern of drug administration. As such, we argue that the participants in earlier trials were not administered SSRIs in a manner which realises any potential benefits of targeting 5-HT in the pharmacotherapy of ADHD. In light of this, we hypothesise that there may be under-researched potential to exploit 5-HT transmission therapeutically in ADHD, either through changing the administration regime, or by pharmacological means. Recent pharmacological research has successfully potentiated the effects of SSRIs in acute animal preparations by antagonising inhibitory 5-HT
autoreceptors prior to the administration of the SSRI fluoxetine. We suggest that combination therapies linking SSRIs and 5-HT
antagonists are a potential way forward in the development of efficacious non-addictive pharmacotherapies for ADHD.


Advantages and Pitfalls of Capillary Electrophoresis of Pharmaceutical Compounds and Their Enantiomers in Complex Samples: Comparison of Hydrodynamically Opened and Closed Systems

Marián Masár, Jasna Hradski, Martin G Schmid, Roman Szucs
PMID: 32961980   DOI: 10.3390/ijms21186852

Abstract

Several research disciplines require fast, reliable and highly automated determination of pharmaceutically active compounds and their enantiomers in complex biological matrices. To address some of the challenges of Capillary Electrophoresis (CE), such as low concentration sensitivity and performance degradation linked to the adsorption and interference of matrix components, CE in a hydrodynamically closed system was evaluated using the model compounds Pindolol and Propranolol. Some established validation parameters such as repeatability of injection efficiency, resolution and sensitivity were used to assess its performance, and it was found to be broadly identical to that of hydrodynamically opened systems. While some reduction in separation efficiency was observed, this was mainly due to dispersion caused by injection and it had no impact on the ability to resolve enantiomers of model compounds even when spiked into complex biological matrix such as blood serum. An approximately 18- to 23-fold increase in concentration sensitivity due to the employment of wide bore capillaries was observed. This brings the sensitivity of CE to a level similar to that of liquid chromatography techniques. In addition to this benefit and unlike in hydrodynamically opened systems, suppression of electroosmotic flow, which is essential for hydrodynamically closed systems practically eliminates the matrix effects that are linked to protein adsorption.


MT-102 prevents tissue wasting and improves survival in a rat model of severe cancer cachexia

Mareike S Pötsch, Junichi Ishida, Sandra Palus, Anika Tschirner, Stephan von Haehling, Wolfram Doehner, Stefan D Anker, Jochen Springer
PMID: 32067370   DOI: 10.1002/jcsm.12537

Abstract

Cachexia, a common manifestation of malignant cancer, is associated with wasting of skeletal muscle and fat tissue. In this study, we investigated the effects of a new first in class anabolic catabolic transforming agent on skeletal muscle in a rat model of cancer cachexia.
Young male Wistar Han rats were intraperitoneally inoculated with 10
Yoshida hepatoma AH-130 cells and once daily treated with 0.3 mg kg
, 3 mg kg
MT-102, or placebo by gavage.
Three mg kg
d
MT-102 not only prevented progressive loss of fat mass (-6 ± 2 g vs -12 ± 1 g; P < 0.001); lean mass (+1 ± 10 g vs. -37 ± 2 g; P < 0.001) and body weight (+1 ± 13 g vs. -60 ± 2 g; P < 0.001) were remained. Quality of life was also improved as indicated by a higher food intake 12.9 ± 3.1 g and 4.3 ± 0.5 g, 3 mg kg
d
MT-102 vs. placebo, respectively, P < 0.001) and a higher spontaneous activity (52 369 ± 6521 counts/24 h and 29 509 ± 1775 counts/24 h, 3 mg·kg
d
MT-102 vs. placebo, respectively, P < 0.01) on Day 11. Most importantly, survival was improved (HR = 0.29; 95% CI: 0.16-0.51, P < 0.001). The molecular mechanisms behind these effects involve reduction of overall protein degradation and activation of protein synthesis, assessed by measurement of proteasome and caspase-6 activity or Western blot analysis, respectively.
The present study shows that 3 mg kg
MT-102 reduces catabolism, while inducing anabolism in skeletal muscle leading to an improved survival.


Low Flow Voltage Free Interface for Capillary Electrophoresis and Mass Spectrometry Driven by Vibrating Sharp-Edge Spray Ionization

Courtney J Kristoff, Chong Li, Peng Li, Lisa A Holland
PMID: 31971372   DOI: 10.1021/acs.analchem.9b03994

Abstract

Capillary electrophoresis-mass spectrometry is a powerful technique for high-throughput and high efficiency separations combined with structural identification. Electrospray ionization is the primary interface used to couple capillary electrophoresis to mass analyzers; however, improved designs continue to be reported. A new interfacing method based on vibrating sharp-edge spray ionization is presented in this work to overcome the challenges of decoupling applied voltages and to enhance the compatibility with separations performed at near-neutral pH. The versatility and ease of use of this ionization source is demonstrated using β-blockers, peptides, and proteins. The cationic β-blocker pindolol was injected electrokinetically, and detected at concentrations ranging from 10 nM to 5 μM, with an estimated detection limit of 2 nM. The vibrating sharp-edge spray ionization functions with flow rates from 70 to 200 nL/min and did not perturb the capillary electrophoresis separation electroosmotic flow as evidenced by the observation that most migration times differed less than 7% (
= 3) across a lab-built system interfaced to mass spectrometry and a commercial system that utilizes absorbance detection. For cationic beta-blockers the theoretical plates achieved in the capillary electrophoresis-mass spectrometry setup were 80%-95% of that observed with a commercial capillary electrophoresis-UV absorbance detection system.


GPCR Activation States Induced by Nanobodies and Mini-G Proteins Compared by NMR Spectroscopy

Philip Rößler, Daniel Mayer, Ching-Ju Tsai, Dmitry B Veprintsev, Gebhard F X Schertler, Alvar D Gossert
PMID: 33348734   DOI: 10.3390/molecules25245984

Abstract

In this work, we examine methyl nuclear magnetic resonance (NMR) spectra of the methionine ε-[
CH
] labelled thermostabilized β
adrenergic receptor from turkey in association with a variety of different effectors, including mini-G
and nanobody 60 (Nb60), which have not been previously studied in complex with β
adrenergic receptor (β
AR) by NMR. Complexes with pindolol and Nb60 induce highly similar inactive states of the receptor, closely resembling the resting state conformational ensemble. We show that, upon binding of mini-Gs or nanobody 80 (Nb80), large allosteric changes throughout the receptor take place. The conformation of tβ
AR stabilized by the native-like mini-G
protein is highly similar to the conformation induced by the currently used surrogate Nb80. Interestingly, in both cases residual dynamics are present, which were not observed in the resting states. Finally, we reproduce a pharmaceutically relevant situation, where an antagonist abolishes the interaction of the receptor with the mini-G protein in a competitive manner, validating the functional integrity of our preparation. The presented system is therefore well suited for reproducing the individual steps of the activation cycle of a G protein-coupled receptor (GPCR) in vitro and serves as a basis for functional and pharmacological characterizations of more native-like systems in the future.


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